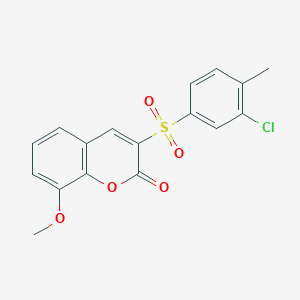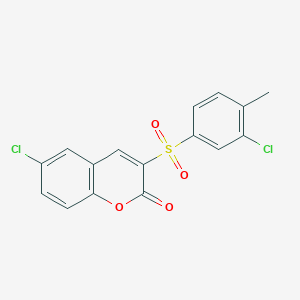
6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one, also known as 6-C3CMBS, is an organic compound and a derivative of chromene. It is a colorless, crystalline solid that is soluble in organic solvents, such as acetone and ethanol. 6-C3CMBS has a wide range of applications in scientific research and has been used in the synthesis of various compounds. In
Scientific Research Applications
6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one has a wide range of applications in scientific research. It has been used as a building block in the synthesis of various compounds, such as chromene derivatives, benzothiazoles, and fluoroquinolones. It has also been used as a reactant in the synthesis of other compounds, such as 2-hydroxy-3-chloro-2-methylbenzenesulfonyl chloride and 4-chloro-3-methylbenzenesulfonyl chloride. In addition, 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one has been used as a catalyst in the synthesis of polymers, such as poly(ethylene terephthalate) and poly(butylene terephthalate).
Mechanism of Action
The mechanism of action of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one is not well understood. However, it is believed that it may act as an inhibitor of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. Additionally, it may act as a chelating agent, binding to metals and preventing them from participating in biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one are not well understood. However, it has been shown to have antifungal, antibacterial, and anti-inflammatory effects in vitro. Additionally, it has been shown to have cytotoxic effects in certain cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one in lab experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one can be toxic and should be handled with care.
Future Directions
The future directions for 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one research include further studies on its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research should be conducted to explore the potential toxicity of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one and its potential side effects. Additionally, further research should be conducted on the synthesis of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one and its derivatives. Finally, further research should be conducted on the potential applications of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one in the synthesis of other compounds.
Synthesis Methods
6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one can be synthesized by a three-step reaction sequence. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 3-chloro-2-hydroxy-2-methylpropane-1,3-diol, in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction results in the formation of 3-chloro-4-methylbenzenesulfonyl chloride. The second step involves the reaction of this intermediate with 6-chloro-2-hydroxy-2-methylchromen-4-one, in the presence of a base, such as potassium carbonate. This reaction results in the formation of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one. The third step involves the purification of the 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one by recrystallization.
properties
IUPAC Name |
6-chloro-3-(3-chloro-4-methylphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O4S/c1-9-2-4-12(8-13(9)18)23(20,21)15-7-10-6-11(17)3-5-14(10)22-16(15)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVGIIQCBIALBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6515379.png)
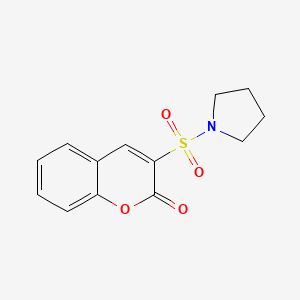
![1-(3-chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515399.png)
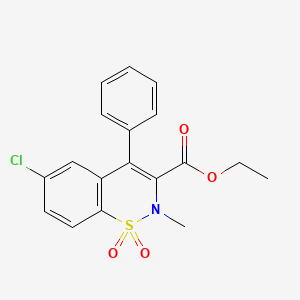
![N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B6515410.png)
![N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6515411.png)
![N-[(4-methoxyphenyl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6515418.png)
![1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515425.png)
![1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515428.png)
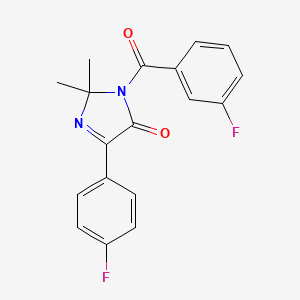

![3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6515440.png)

